molecular formula C14H12ClNO2S B7454857 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide

5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide

Cat. No.: B7454857
M. Wt: 293.8 g/mol
InChI Key: NQVCWMFNWJFKLS-UHFFFAOYSA-N
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Description

5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide, also known as ACTC, is a synthetic compound that belongs to the family of thiophene-2-carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that plays a crucial role in maintaining tissue homeostasis. This compound has been found to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. Moreover, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMPs. In addition, this compound has been found to exhibit insecticidal and antifungal activity.

Advantages and Limitations for Lab Experiments

5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, it has been extensively studied for its potential applications in medicinal chemistry, agrochemicals, and pharmaceuticals. However, there are also some limitations associated with the use of this compound in lab experiments. It has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Moreover, the mechanism of action of this compound is not fully understood, which may hinder its further development.

Future Directions

There are several future directions for the research on 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide. One of the potential areas of research is the development of this compound derivatives with improved anticancer activity and reduced cytotoxicity. Moreover, the mechanism of action of this compound needs to be further elucidated to understand its full potential. Furthermore, the insecticidal and antifungal activity of this compound can be further explored for its potential applications in agriculture. Overall, the research on this compound has significant potential for the development of novel therapeutics and agrochemicals.

Synthesis Methods

The synthesis of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide involves the reaction of 2-acetylthiophene with 4-chloro-2-methylaniline in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to obtain this compound. The yield of the reaction is around 60%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
In addition to its anticancer activity, this compound has also been investigated for its potential applications in other fields. It has been reported to exhibit insecticidal activity against the cotton bollworm and the diamondback moth. Moreover, this compound has been found to have antifungal activity against various plant pathogens, including Fusarium oxysporum and Botrytis cinerea.

Properties

IUPAC Name

5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-8-7-10(15)3-4-11(8)16-14(18)13-6-5-12(19-13)9(2)17/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVCWMFNWJFKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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